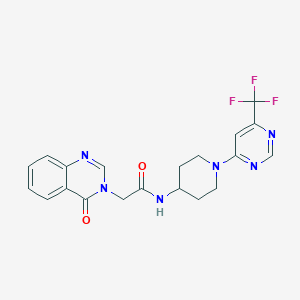

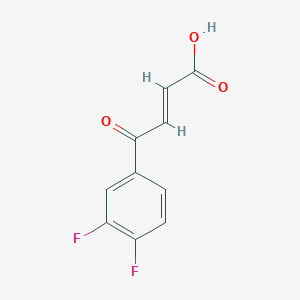

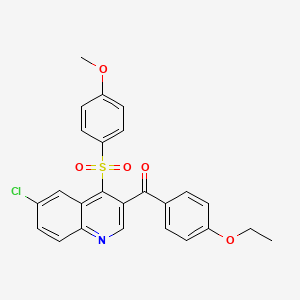

5-环丙基-N-(2-羟基-2-苯基丙基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Isoxazole derivatives are often synthesized through 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole involved cycloaddition followed by hydrolysis . Similarly, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines . These methods suggest that the target compound could potentially be synthesized through a cycloaddition reaction involving a cyclopropyl-substituted nitrile oxide and an appropriate olefin, followed by amide formation.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and one each of nitrogen and oxygen. The substitution on the isoxazole ring, such as the cyclopropyl group, can significantly influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring-opening and cycloaddition . The presence of substituents like the cyclopropyl group can affect the reactivity of the isoxazole ring. For example, the herbicidal activity of certain isoxazole derivatives was attributed to the ring-opening products inhibiting a specific enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. For example, the introduction of a cyclopropyl group can affect the lipophilicity and steric hindrance of the molecule, which in turn can influence its biological activity . The presence of a hydroxyphenyl group, as in the target compound, could contribute to hydrogen bonding and improve solubility in polar solvents .

Case Studies

Several papers discuss the biological activities of isoxazole derivatives. For instance, certain N-phenyl-5-carboxamidyl isoxazoles showed potential as chemotherapeutic agents for colon cancer . Another study found that N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides exhibited antibacterial activity . These case studies suggest that the target compound could also possess biological activities worth investigating.

科学研究应用

除草剂活性

异恶唑衍生物已被设计和合成,以期用作除草剂。例如,通过连接异噁氟草醚和 N-异丁基-N-(4-氯苄基)-4-氯-2-戊烯酰胺中的药效基团而设计的 N-苄基-5-环丙基-异恶唑-4-甲酰胺类化合物已显示出显着的除草剂活性。这些化合物(如 I-26)在低浓度下对某些杂草表现出 100% 的抑制,表现出比阳性对照丁草胺更好的性能。作用机制包括抑制 4-羟苯基丙酮酸双加氧酶 (HPPD) 活性,这对于在处理过的杂草中观察到的漂白效应至关重要 (Sun 等人,2020 年)。

抗微生物和抗炎剂

异恶唑类磺酰胺已被合成并评估了其对多种人碳酸酐酶同工型的抑制活性,碳酸酐酶是一种在许多生理过程中起关键作用的关键酶。这些化合物显示出优异的抑制特性,特别是对与青光眼和神经性疼痛有关的同工型 (Altug 等人,2017 年)。此外,还合成了含有芳基磺酸酯部分的吡唑、异恶唑、苯并恶嗪、苯并噻嗪和苯并二氮杂卓类新衍生物,并评估了它们的抗菌和抗炎活性。这些化合物是使用多组分环缩合反应制备的,并显示出有希望的生物活性 (Kendre 等人,2015 年)。

癌症研究

异恶唑衍生物也因其在癌症研究中的潜力而受到研究。合成了 N-苯基-5-甲酰胺基异恶唑并评估了它们的抗癌活性,特别是对结肠癌的活性。其中一种化合物对结肠癌细胞表现出显着的活性,表明这些衍生物可能通过抑制参与癌症进展的特定信号通路而发挥作用 (Shaw 等人,2012 年)。

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

5-cyclopropyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(20,12-5-3-2-4-6-12)10-17-15(19)13-9-14(21-18-13)11-7-8-11/h2-6,9,11,20H,7-8,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLVYQHSUDOXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)